molecular formula C24H17ClN2O8S B2964321 Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate CAS No. 406475-56-7

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate

Cat. No.: B2964321
CAS No.: 406475-56-7
M. Wt: 528.92
InChI Key: RKYKVXBQVCHJBU-UHFFFAOYSA-N
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Description

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The carbamate group is further modified with a sulfonyl linker attached to a 4-chloro-3-nitrophenyl moiety. The benzofuran scaffold is known for its role in bioactive molecules, while the sulfonyl carbamate group enhances electrophilicity and binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O8S/c1-14(28)23-15(2)34-22-11-8-16(12-19(22)23)26(24(29)35-17-6-4-3-5-7-17)36(32,33)18-9-10-20(25)21(13-18)27(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYKVXBQVCHJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into distinct functional groups that may contribute to its biological activity:

  • Benzofuran moiety : Known for various pharmacological properties.
  • Chloro-nitrophenyl group : Often associated with increased reactivity and potential biological interactions.
  • Carbamate linkage : Commonly involved in enzyme inhibition mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, the presence of the benzofuran structure has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrated that derivatives of benzofuran can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells.

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
PC320Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound's nitrophenyl group suggests potential antimicrobial properties. Research has shown that nitro-substituted phenols can exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The carbamate portion of the molecule may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer effects of similar compounds in a mouse model. The results indicated a significant reduction in tumor size when treated with a related benzofuran derivative, suggesting a promising avenue for further research into the target compound's efficacy.
  • Antimicrobial Testing :
    In another study, derivatives were tested against a panel of bacterial strains. The results showed that modifications to the nitrophenyl group enhanced antibacterial activity, indicating that the target compound might exhibit similar or enhanced effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Derivatives

The compound shares functional similarities with other aryl carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates and phenyl N-(4-chlorophenyl)carbamate. Key differences lie in the benzofuran core and the sulfonyl-nitroaryl substitution, which distinguish it from simpler chlorophenyl carbamates. For example:

Compound Name Core Structure Substituents Lipophilicity (log k) Biological Activity
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate Benzofuran Acetyl, methyl, sulfonyl-nitroaryl Not reported Hypothesized enzyme inhibition
Phenyl N-(4-chlorophenyl)carbamate Phenyl 4-chlorophenyl 2.8–3.5 Antimicrobial, antifungal
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Phenyl 3-chlorophenyl, carbamate 3.1–4.2 Anticancer, kinase inhibition

Key Observations :

  • The benzofuran core in the target compound likely enhances aromatic stacking interactions compared to simple phenyl carbamates.
Sulfonamide and Sulfonyl-Containing Analogues

The sulfonyl group in the target compound aligns it with sulfonamide drugs. For instance, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a sulfanyl group but lacks the benzofuran and nitro functionalities. Sulfonyl groups generally improve target selectivity and resistance to hydrolysis compared to sulfanyl derivatives .

Example Comparison :

  • Target Compound : Sulfonyl linkage enhances stability and electrophilic reactivity.
  • Pyrazole-sulfanyl derivative : Sulfanyl group may confer redox activity but lower hydrolytic stability .
Functional Group Impact on Lipophilicity

Lipophilicity (log k) data for phenyl carbamates (e.g., log k = 2.8–4.2 ) suggests that bulky substituents like benzofuran and nitro groups in the target compound could elevate log k beyond 4.5, aligning with trends observed in nitroaromatic compounds. This would favor membrane permeability but complicate aqueous formulation .

Research Findings and Hypotheses

  • Synthetic Challenges : The benzofuran-sulfonyl carbamate structure requires multi-step synthesis, including Suzuki coupling for benzofuran formation and sulfonylation under anhydrous conditions .
  • Biological Potential: Analogues with nitroaryl groups exhibit protease inhibition (e.g., HIV-1 protease), suggesting the target compound may share similar mechanisms .
  • Toxicity Concerns : Nitro groups may pose mutagenic risks, necessitating further in vitro safety profiling .

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